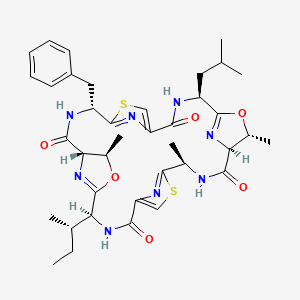

Patellamide B

説明

Contextualization within Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)

Patellamide B belongs to a large and diverse class of natural products known as Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs). wikipedia.org Unlike non-ribosomal peptides, which are synthesized by large, multi-enzyme complexes, RiPPs originate from a genetically encoded precursor peptide produced by the ribosome. wikipedia.orgbeilstein-journals.org This precursor peptide then undergoes a series of enzymatic modifications to yield the final, biologically active molecule. wikipedia.orgmdpi.com

The biosynthesis of patellamides, including this compound, begins with a precursor peptide known as PatE. nih.gov In the case of the patellamide pathway, a single 71-residue precursor peptide, PatE, gives rise to two different eight-residue macrocycles. nih.gov This precursor contains a leader peptide, core peptide sequences that become the final patellamides, and a C-terminal recognition sequence. wikipedia.orgnih.gov

A cascade of specialized enzymes then modifies this precursor. These modifications are extensive and include:

Heterocyclization: Cysteine, serine, and threonine residues within the core peptide are converted into thiazoline (B8809763), oxazoline (B21484), and methyloxazoline rings, respectively. nih.govmdpi.com This process is catalyzed by a heterocyclase enzyme complex.

Oxidation: The thiazoline rings are subsequently oxidized to form thiazole (B1198619) rings. nih.govmdpi.com

Proteolytic Cleavage: Protease enzymes cleave the leader and follower sequences from the modified core peptide. nih.govmdpi.com

Macrocyclization: The linear, modified peptide is then cyclized to form the characteristic macrocyclic structure. nih.govnih.gov

Epimerization: Some amino acid residues are converted from their L-configuration to the D-configuration. nih.govrsc.org

This intricate biosynthetic pathway, involving a suite of dedicated enzymes, highlights the sophisticated molecular machinery that nature has evolved to produce complex molecules like this compound. nih.goviucr.org The patellamides are specifically classified as cyanobactins, a subgroup of RiPPs. iucr.org

Significance of this compound as a Macrocyclic Peptide Natural Product

This compound is a cyclic pseudo-octapeptide, meaning it is a ring structure composed of eight amino acid residues. mdpi.com Its macrocyclic nature is a key feature, contributing to its conformational rigidity and resistance to degradation by proteases. nih.govnih.gov This structural stability is a desirable trait for potential therapeutic agents.

The macrocycle of this compound is a 24-membered ring that incorporates four heterocyclic rings—typically two thiazoles and two oxazolines. mdpi.com These heterocycles are formed from the post-translational modification of specific amino acid residues in the precursor peptide. mdpi.com The general structure of patellamides consists of these alternating heterocyclic and amino acid components. rsc.orgrsc.org The specific amino acid side chains and their stereochemistry differentiate the various members of the patellamide family. mdpi.com

The unique and complex architecture of this compound, with its combination of a macrocyclic backbone and embedded heterocycles, makes it a challenging target for chemical synthesis. mdpi.comnih.gov This complexity also underpins its interesting biological activities and has driven research into its structure-activity relationships.

Overview of Current Research Landscape on this compound

Research on this compound and its congeners is multifaceted, spanning several scientific disciplines. Initially, patellamides were discovered during screenings of marine organisms for compounds with antineoplastic properties. mdpi.comrsc.org Patellamides have demonstrated cytotoxicity against various cancer cell lines. mdpi.compnas.org Notably, Patellamides B and C have been reported to modulate multidrug resistance in certain cancer cells. pnas.orgacs.org

A significant area of investigation has been the biosynthesis of patellamides. nih.goviucr.org The discovery that these compounds are produced by the cyanobacterial symbiont Prochloron didemni, found in association with ascidians (sea squirts) like Lissoclinum patella, was a major breakthrough. mdpi.compnas.org Elucidating the genetic and enzymatic basis of their production has opened up possibilities for biotechnological production of patellamides and novel analogs. nih.goviucr.org

Furthermore, the coordination chemistry of patellamides has attracted considerable interest. mdpi.comrsc.org Their structure, with multiple nitrogen and oxygen donor atoms, makes them effective ligands for metal ions, particularly copper(II). mdpi.comrsc.org Studies have shown that patellamides can bind two copper ions cooperatively, and these metal complexes exhibit catalytic activities. rsc.org This has led to speculation about their potential ecological roles, such as metal detoxification or catalysis in their natural environment. rsc.orgpnas.org

The total synthesis of patellamides, including this compound, has also been a focus of organic chemistry research, providing access to these molecules for further study and confirming their absolute stereostructures. mdpi.com

特性

分子式 |

C38H48N8O6S2 |

|---|---|

分子量 |

777 g/mol |

IUPAC名 |

(4S,7R,8S,11R,18S,21R,22S,25R)-11-benzyl-4-[(2S)-butan-2-yl]-7,21,25-trimethyl-18-(2-methylpropyl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |

InChI |

InChI=1S/C38H48N8O6S2/c1-8-19(4)28-36-46-30(22(7)52-36)34(50)41-25(15-23-12-10-9-11-13-23)38-43-26(17-54-38)31(47)40-24(14-18(2)3)35-45-29(21(6)51-35)33(49)39-20(5)37-42-27(16-53-37)32(48)44-28/h9-13,16-22,24-25,28-30H,8,14-15H2,1-7H3,(H,39,49)(H,40,47)(H,41,50)(H,44,48)/t19-,20+,21+,22+,24-,25+,28-,29-,30-/m0/s1 |

InChIキー |

FDAPKNJHIHKHDM-XGKKPBRYSA-N |

異性体SMILES |

CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C)CC(C)C)CC6=CC=CC=C6 |

正規SMILES |

CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)CC(C)C)CC6=CC=CC=C6 |

同義語 |

patellamide B |

製品の起源 |

United States |

Discovery, Isolation Methodologies, and Source Organism Elucidation

Historical Context of Patellamide B Discovery from Marine Symbioses

The discovery of this compound is rooted in the broader exploration of marine invertebrates for novel bioactive compounds. In the early 1980s, researchers investigating the chemical constituents of the ascidian Lissoclinum patella, a type of tunicate or sea squirt found in tropical waters, isolated a series of cyclic peptides. mdpi.comnih.govrsc.org These compounds, including patellamides A, B, and C, were initially identified during screening programs for substances with antineoplastic properties. mdpi.comnih.gov this compound, along with its congeners, was extracted from specimens of L. patella collected in Palau. mdpi.comnih.gov

A significant aspect of this discovery was the ecological context: Lissoclinum patella exists in an obligate symbiosis with a photosynthetic cyanobacterium. rsc.orgpnas.orgcapes.gov.br This immediately raised questions regarding the true biosynthetic origin of the patellamides. It was uncertain whether the ascidian host or its microbial symbiont was responsible for producing these complex molecules. capes.gov.brnih.gov Early investigations involving the separation of host and symbiont cells yielded inconclusive results, with some studies detecting the peptides in the cyanobacterial cells while others found them distributed throughout the ascidian's tunic. pnas.org This ambiguity set the stage for more advanced molecular investigations to unravel the precise source of these natural products.

Advanced Chromatographic and Spectroscopic Techniques in Isolation

The isolation and purification of this compound from the complex biological matrix of the Lissoclinum patella tunicate requires a multi-step approach employing various chromatographic and spectroscopic methods.

The general procedure begins with the collection and homogenization of the entire organism. mdpi.comrsc.org This material is then subjected to solvent extraction, typically using methanol, to create a crude extract containing a wide array of metabolites. pnas.org This extract is then partitioned and subjected to a series of chromatographic separations to isolate the compounds of interest.

Initial purification steps often involve silica (B1680970) gel column chromatography. pnas.org However, to achieve the high purity required for structural elucidation and bioactivity studies, more advanced techniques are essential. High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase configuration (RP-HPLC), is a critical tool. pnas.org Modern isolation strategies often utilize a progression from analytical to semi-preparative HPLC, allowing for the targeted isolation of specific compounds from the complex mixture. nih.gov

Once a pure compound is isolated, its structure is determined using a combination of sophisticated spectroscopic techniques. Mass Spectrometry (MS), often coupled directly with HPLC (HPLC-MS), provides crucial information about the molecular weight of the compound. pnas.org Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques, is indispensable for elucidating the precise atomic connectivity and stereochemistry of the complex cyclic peptide structure. pnas.org The combination of these methods allowed for the definitive structural characterization of this compound.

Table 1: Methodologies in the Isolation and Characterization of this compound

| Technique | Purpose | Reference |

|---|---|---|

| Methanol Extraction | Initial extraction of metabolites from the homogenized organism. | pnas.org |

| Silica Gel Chromatography | Preliminary fractionation of the crude extract. | pnas.org |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification of individual patellamides. | pnas.org |

| Mass Spectrometry (MS) | Determination of molecular weight and molecular formula. | pnas.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complete structural elucidation, including connectivity and stereochemistry. | pnas.org |

Identification and Characterization of Symbiotic Microbial Producers (e.g., Prochloron didemni)

For years, the biosynthetic origin of the patellamides remained a subject of speculation. pnas.orgcapes.gov.br While it was proposed that the cyanobacterial symbiont, Prochloron didemni, was the producer, definitive proof was lacking. capes.gov.brnih.gov The breakthrough came from the field of molecular genetics.

Researchers embarked on a project to sequence the genome of Prochloron didemni isolated from Lissoclinum patella. pnas.org This genomic analysis revealed a specific gene cluster, designated "pat," that was hypothesized to be responsible for patellamide biosynthesis. pnas.orgrsc.org Crucially, evaluation of the ascidian host's genome showed that it does not possess the genes required for patellamide synthesis. mdpi.comrsc.orgrsc.org The presence of the pat gene cluster was found to correlate directly with patellamide production; strains of L. patella that produced the compounds contained symbionts with the gene cluster, whereas non-producing strains lacked it. pnas.org

The final, unequivocal confirmation came from heterologous expression studies. Scientists successfully transferred the entire pat gene cluster from Prochloron didemni into the bacterium Escherichia coli. pnas.orgcapes.gov.brnih.gov This genetically modified E. coli was then able to produce patellamides, demonstrating conclusively that the pat gene cluster from the symbiotic cyanobacterium is solely responsible for the biosynthesis of these compounds. pnas.orgrsc.orgwikipedia.org This work represented a landmark achievement, being the first functional expression of a complete biosynthetic pathway from an unculturable, obligate marine microbial symbiont. pnas.orgnih.gov

The pat gene cluster encodes a suite of enzymes necessary to construct the complex patellamide scaffold from a precursor peptide. rsc.orgwikipedia.org The biosynthesis is a ribosome-mediated process, classifying patellamides as Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). wikipedia.org

Table 2: Key Genes in the Patellamide Biosynthetic Cluster

| Gene | Deduced Function | Reference |

|---|---|---|

| patA | Subtilisin-like protease, likely involved in precursor peptide cleavage. | wikipedia.orgasm.org |

| patD | Contains domains for adenylation and heterocyclization (thiazole/oxazoline (B21484) formation). | wikipedia.orgasm.org |

| patE | Encodes the precursor peptide containing the primary amino acid sequences for patellamides. | wikipedia.org |

| patG | Contains an oxidase domain, likely for oxidizing thiazoline (B8809763) rings to thiazoles. | wikipedia.org |

Compound Index

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Patellamide A |

| This compound |

| Patellamide C |

| Patellamide D |

| Patellamide G |

| Lissoclinamide 3 |

| Methanol |

| Ulithiacyclamide |

| Ulithiacyclamide B |

| Ulithiacyclamide E |

| Ulithiacyclamide F |

Elucidation of Biosynthetic Pathways and Genetic Control

Analysis of the pat Gene Cluster and Encoding Elements (e.g., patA-patG)

The biosynthesis of patellamides is governed by the pat gene cluster, which spans approximately 10.5 to 11 kilobase pairs and includes seven genes, patA through patG. pnas.orgmdpi.comwikipedia.org These genes are typically transcribed in the same direction, suggesting they may form an operon. pnas.org The discovery and functional expression of this gene cluster in Escherichia coli confirmed its direct role in producing patellamides. pnas.orgresearchgate.net

The core components essential for patellamide biosynthesis have been identified as patA, patD, patE, patF, and patG. nih.gov While patB and patC are conserved in nearly all cyanobactin genetic clusters, their functions remain unknown, and studies have shown them to be non-essential for the core synthesis. mdpi.comrsc.orgnih.gov The patF gene, though its specific function was initially unclear, has been proven essential for the synthesis of the non-prenylated patellamides. mdpi.comrsc.org

Sequence analysis has allowed for the assignment of putative functions to several of the pat genes. pnas.org patA and the C-terminal half of patG encode subtilisin-like proteases. pnas.orgebi.ac.uk patD is implicated in heterocyclization, and the N-terminal domain of patG is believed to function as an oxidase. pnas.orgirb.hr The precursor peptide itself is encoded by patE. pnas.org Both PatA and PatG proteins also contain a C-terminal domain of unknown function (DUF), which are homologous to each other. mdpi.comiucr.orgresearchgate.netnih.gov

| Gene | Encoded Protein/Element | Proposed or Confirmed Function |

|---|---|---|

| patA | Protease with DUF | N-terminal cleavage of the precursor peptide (PatE) leader sequence. mdpi.comnih.govnih.gov |

| patB | Protein of unknown function | Not essential for core biosynthesis, but may increase peptide yield. mdpi.comgoogle.com |

| patC | Protein of unknown function | Apparently not required for biosynthesis. mdpi.comgoogle.com |

| patD | Heterocyclase (cyclodehydratase) | Catalyzes the formation of thiazoline (B8809763) and oxazoline (B21484) rings from cysteine, serine, and threonine residues. pnas.orgresearchgate.netnih.goviucr.org |

| patE | Precursor Peptide | Ribosomally synthesized peptide containing the core sequences for patellamides, flanked by leader and recognition sequences. pnas.orgmdpi.comnih.gov |

| patF | Protein of unknown function | Essential for the synthesis of non-prenylated patellamides. mdpi.comrsc.org |

| patG | Multi-domain protein (Oxidase, Protease/Macrocyclase, DUF) | C-terminal cleavage, macrocyclization of the core peptide, and oxidation of thiazoline to thiazole (B1198619) rings. mdpi.comnih.govresearchgate.netnih.goviucr.org |

Ribosomal Precursor Peptide (PatE) Processing

The foundation of patellamide synthesis is the ribosomal production of the PatE precursor peptide. nih.gov In the case of patellamides A and C, PatE is a 71-amino-acid peptide. pnas.orgnih.gov This prepropeptide is structurally organized into distinct domains: a 37-residue N-terminal leader sequence, followed by two eight-residue core peptide cassettes that will ultimately become the final patellamide products. pnas.orgnih.govnih.gov

Each core peptide cassette is flanked by specific recognition sequences that are crucial for subsequent enzymatic processing. nih.govgoogle.com At the N-terminus of each cassette is a conserved five-residue protease signature, while a three or four-residue macrocyclization signature (commonly AYDG) is located at the C-terminus. nih.govnih.govresearchgate.netresearchgate.net The leader sequence, which contains a conserved α-helix, is thought to be vital for guiding the precursor peptide to the modifying enzymes. nih.govrcsb.org The entire PatE peptide undergoes a series of post-translational modifications, including heterocyclization, proteolytic cleavage, macrocyclization, and oxidation, to yield the mature cyclic patellamides. researchgate.netnih.goviucr.orgresearchgate.net

| Component | Description | Function |

|---|---|---|

| N-terminal Leader Sequence | A 37-residue sequence at the beginning of the peptide. pnas.orgnih.gov Contains a conserved α-helix (residues 13-28). nih.govrcsb.org | Recognized by modifying enzymes; targets the precursor peptide for post-translational modification. mdpi.comrcsb.org Removed by PatA. mdpi.comnih.gov |

| Core Peptide Cassettes | Two eight-residue sequences that form the backbone of the final patellamides (e.g., patellamide A and C). nih.govnih.gov | Undergo extensive modification to become the mature cyclic peptides. nih.gov |

| N-terminal Protease Signature | A conserved five-residue motif flanking the N-terminus of each core cassette. nih.gov | Recognition site for proteolytic cleavage by PatA. mdpi.comnih.gov |

| C-terminal Macrocyclization Signature | A conserved three or four-residue motif (e.g., AYDG) flanking the C-terminus of each core cassette. nih.govresearchgate.netresearchgate.net | Recognition site for cleavage and macrocyclization by PatG. nih.govresearchgate.net |

Enzymatic Transformations and Catalytic Mechanisms

The conversion of the linear PatE precursor into the final cyclic patellamide involves a cascade of precise enzymatic reactions.

The first major modification of the PatE peptide is heterocyclization, catalyzed by the enzyme PatD. researchgate.netiucr.orgresearchgate.net PatD functions as a cyclodehydratase, transforming the side chains of cysteine, serine, and threonine residues within the core peptide into five-membered rings. wikipedia.orgnih.gov This process involves the elimination of water and results in the formation of thiazoline rings from cysteine and oxazoline rings from serine and threonine. irb.hrnih.gov These heterocycles dramatically alter the chemical properties and conformational flexibility of the peptide backbone. nih.gov The reaction is ATP-dependent. nih.gov It has also been demonstrated that PatD can process selenocysteine (B57510) to form selenazoline rings. nih.gov

Following heterocyclization, the precursor peptide undergoes proteolytic cleavage. The PatA enzyme, a subtilisin-like protease, is responsible for this step. pnas.orgnih.gov PatA recognizes and cleaves the peptide at the N-terminal protease signature sequence, thereby removing the 37-residue leader peptide. mdpi.comnih.govnih.gov This cleavage exposes the N-terminus of the modified core peptide, preparing it for the final macrocyclization step. researchgate.net

The final cyclization of the patellamide is a remarkable intramolecular reaction catalyzed by the macrocyclase domain of the PatG protein. nih.govresearchgate.netiucr.orgresearchgate.net This domain also possesses a subtilisin-like fold, similar to PatA. ebi.ac.uknih.gov PatG recognizes the C-terminal macrocyclization signature, typically the AYDG motif. nih.govresearchgate.net The enzyme catalyzes the formation of an amide bond between the N-terminus and the C-terminus of the eight-residue core peptide. mdpi.com This reaction proceeds through an acyl-enzyme intermediate. nih.govresearchgate.net Simultaneously with cyclization, PatG cleaves off the C-terminal recognition sequence, releasing the final, stable macrocyclic product. mdpi.comnih.gov The PatG macrocyclase domain has unique structural insertions that are not present in typical subtilisin proteases, which form a "capping" structure over the active site. nih.govnih.gov This cap is believed to shield the acyl-enzyme intermediate from hydrolysis by water, favoring the intramolecular cyclization reaction. nih.govresearchgate.net

Further modifications are required to achieve the final structure of some patellamides. The N-terminal domain of PatG functions as an FMN-dependent oxidase. pnas.orgnih.gov This domain catalyzes the oxidation of the thiazoline rings, which were previously formed by PatD, into the aromatic thiazole rings found in the mature patellamides. irb.hrresearchgate.netnih.goviucr.org

A final key feature of patellamides is the presence of D-amino acids, which are epimers of the standard L-amino acids incorporated during ribosomal synthesis. nih.govnih.gov The epimerization of specific L-amino acid residues to their D-configuration occurs during the biosynthetic process. nih.gov However, no specific epimerase enzyme has been identified within the pat gene cluster. irb.hr It has been proposed that this epimerization might be a spontaneous chemical process, potentially occurring after heterocyclization but before the final oxidation step. nih.govirb.hrnih.gov The exact mechanism and timing of epimerization remain an area of active investigation. researchgate.netmdpi.com

Oxidative Modifications and Epimerization

Regulation of Patellamide B Biosynthesis in Symbiotic Systems

This compound is produced by the cyanobacterium Prochloron didemni, an obligate symbiont of the ascidian Lissoclinum patella. nih.govmdpi.com The regulation of patellamide biosynthesis is intrinsically linked to the complex dynamics of this symbiotic relationship. While the precise molecular mechanisms governing the expression of the pat gene cluster are not fully elucidated, transcriptomic studies have provided some initial insights. mdpi.comresearchgate.net

Metabolic profiling and transcriptomic analyses of Prochloron cells within their ascidian host have revealed that the genes involved in patellamide biosynthesis are among the most highly transcribed cyanobacterial genes. nih.gov Specifically, the expression of patA (encoding the N-terminal protease) and patE (encoding the precursor peptide) is consistently high during both day and night. nih.gov This constitutive high-level expression suggests that patellamides may play a fundamental and continuous role within the symbiosis, rather than being produced in response to specific, intermittent cues. nih.gov

The symbiotic microenvironment is highly dynamic, with significant fluctuations in light, oxygen levels, and pH between day and night. publish.csiro.au For example, photosynthesis during the day leads to hyperoxia and a high pH (around 10), while respiration in the dark results in anoxia and a lower pH (around 6-7). nih.govpublish.csiro.au It is hypothesized that these dynamic conditions may influence the biological function of patellamides, which are known to chelate metal ions like copper. researcher.life However, a direct link between these environmental fluctuations and the regulation of patellamide gene expression has not yet been established. researchgate.net The host ascidian does not possess the genes for patellamide biosynthesis, confirming Prochloron as the sole producer. nih.gov The lack of a cultivable Prochloron strain has been a major hurdle in studying the detailed regulatory networks. researchgate.net

Comparative Biosynthetic Analysis with Related Cyanobactins

The patellamide biosynthetic pathway serves as a paradigm for a large family of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as cyanobactins. Comparative analysis of the pat gene cluster with those of related cyanobactins, such as trunkamides, tenuecyclamides, and trichamide, reveals a fascinating evolutionary tapestry of conserved machinery and divergent functions.

Patellamides vs. Trunkamides: Trunkamides are also produced by symbiotic Prochloron species and share a cyclic peptide backbone with patellamides. researchgate.net The tru gene cluster, responsible for trunkamide (B1244394) biosynthesis, is largely syntenic with the pat cluster, and in some regions, they share over 98% DNA sequence identity. mdpi.compnas.org However, there are critical differences that account for their distinct chemical structures. mdpi.compnas.org

A major distinction lies in the post-translational modifications. While patellamides contain heterocyclized serine and threonine residues (oxazolines), trunkamides are prenylated at these positions. researchgate.net This functional divergence is reflected in the key enzymatic components. The truD gene product, a heterocyclase, primarily acts on cysteine residues, unlike PatD which processes cysteine, serine, and threonine. Furthermore, the tru cluster contains two copies of the prenyltransferase gene (truF1 and truF2), which are active and responsible for the prenylation of serine and threonine. mdpi.com In contrast, as mentioned, PatF is inactive. nih.gov Another key difference is that the C-terminal protease TruG lacks the oxidase domain found in PatG, which is consistent with the fact that trunkamides contain thiazoline rings, whereas patellamides possess the oxidized thiazole form. publish.csiro.aumdpi.com

Patellamides vs. Trichamide: Trichamide is a cyclic peptide produced by the bloom-forming marine cyanobacterium Trichodesmium erythraeum. connectedpapers.com The discovery of its biosynthetic gene cluster (tri) was guided by the similarity to the pat cluster. researchgate.netconnectedpapers.com The tri cluster contains homologs for the precursor peptide, heterocyclase, oxidase, and proteases found in the pat pathway. connectedpapers.com However, a key difference is the absence of a patF homolog in the tri cluster, which correlates with the fact that trichamide is not prenylated. researchgate.net

Table 2: Comparative Features of Patellamide and Related Cyanobactin Biosynthetic Pathways

| Feature | Patellamide Pathway (pat) | Trunkamide Pathway (tru) | Tenuecyclamide Pathway (ten) | Trichamide Pathway (tri) |

|---|---|---|---|---|

| Producing Organism | Prochloron didemni (symbiotic) | Prochloron sp. (symbiotic) | Nostoc spongiaeforme (free-living) | Trichodesmium erythraeum (free-living) |

| Modification of Ser/Thr | Heterocyclization (Oxazoline) | Prenylation | Heterocyclization (Oxazole) | Not present in core sequence |

| Heterocycle Oxidation | Thiazole (oxidized) | Thiazoline (reduced) | Thiazole (oxidized) | Thiazole (oxidized) |

| ***F* Gene Homolog** | patF (inactive) | truF1, truF2 (active) | Present | Absent |

| ***G* Gene Oxidase Domain** | Present | Absent | Present | Present |

| Precursor Gene (E) | Encodes two different peptides | Encodes peptides of different sizes | Encodes two peptides, each in duplicate | Encodes a single peptide |

Advanced Structural Characterization and Conformational Dynamics

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in determining the solution-state conformation of patellamide B. nih.govuni-heidelberg.de In conjunction with molecular dynamics, NMR studies have revealed that patellamides, including this compound, can exist in two primary conformations: a "saddle" shape and a "figure-of-eight" geometry. nih.govuni-heidelberg.de The stability of these conformations is influenced by the specific heterocyclic rings and amino acid side chains present in the macrocycle. nih.gov For instance, a study combining NOE-NMR and circular dichroism indicated a figure-of-eight structure for patellamides in non-polar solvents. uni-heidelberg.de In polar solvents, however, the conformational preference can shift. uni-heidelberg.de

The solution structures are considered particularly important for understanding the reactivity and potential biological functions of these molecules. nih.gov The analysis of chemical shifts and nuclear Overhauser effects (NOEs) provides critical distance constraints that, when used in computational modeling, help to build a detailed picture of the molecule's three-dimensional arrangement in solution. uni-heidelberg.demdpi.com

X-ray Crystallography of this compound and Derived Analogues

While solution-state studies are vital, X-ray crystallography provides precise atomic coordinates of molecules in the solid state, offering a static snapshot of a preferred conformation. The absolute stereochemistry of patellamide A, a closely related compound, was definitively determined by X-ray crystallography. wikipedia.org Although there are relatively few crystal structures of patellamide complexes themselves, the data from analogues and related compounds have been invaluable. nih.govmdpi.com

For example, the crystal structure of a synthetic analogue of patellamide A, PatJ(1), revealed a saddle conformation with two nearly parallel thiazole (B1198619) rings, a geometry similar to that of patellamide D. nih.gov This solid-state data provides a crucial reference point for interpreting the more dynamic solution-state structures and understanding the preorganization of the macrocycle for metal ion binding. nih.gov It has been shown that where applicable, solution structures derived from spectroscopic methods are in good agreement with crystal structure data. rsc.org

Computational Chemistry Approaches for Conformational Analysis (e.g., Molecular Dynamics Simulations)

Computational chemistry, particularly molecular dynamics (MD) simulations, has become an indispensable tool for exploring the conformational landscape of this compound. nih.govresearchgate.net These simulations, often performed with explicit solvent molecules, allow researchers to model the dynamic behavior of the macrocycle over time, providing insights that are not accessible through static experimental methods alone. researchgate.net

MD simulations have been used to:

Investigate the conformational preferences of the linear precursors to patellamides, suggesting that the macrocyclization and epimerization steps in their biosynthesis may be spontaneous. researchgate.net

Predict the experimentally observed conformations of patellamides under different solvent conditions.

Study the effects of amino acid substitutions and heterocycle type on the conformational equilibria. nih.gov

Combine with experimental data from techniques like EPR spectroscopy to determine the solution structures of metal complexes (MM-EPR). nih.govrsc.org

These computational approaches have been instrumental in rationalizing the observed conformational preferences and in understanding the intricate interplay of factors that govern the structure of this compound. researchgate.net

Spectroscopic Probes for Molecular Conformation and Transitions (e.g., Circular Dichroism)

Circular dichroism (CD) spectroscopy is a powerful technique for studying the chiral nature and conformational properties of molecules in solution. rsc.orgrsc.org For patellamides, CD spectra are particularly sensitive to the relative orientations of the heterocyclic rings due to π-π stacking interactions. rsc.org

Key findings from CD studies on patellamides include:

Temperature Dependence: Variable temperature CD spectra have shown that patellamides A, B, and E adopt similar thermodynamically preferred conformations at low temperatures in methanol. rsc.orgrsc.org

Conformational Transitions: CD spectroscopy provides insight into the interconversions between the "saddle" and "figure-of-eight" conformations. rsc.orgrsc.org The CD spectra of patellamide-metal complexes can be correlated with the "square form" (saddle) conformation of the cyclopeptides. rsc.orgrsc.org

Metal Binding: CD has been used to study the binding of metal ions like Cu(II) and Zn(II) to patellamides. rsc.orgrsc.org These studies have determined binding constants and revealed that patellamides can bind more than one metal ion per molecule. rsc.orgrsc.org

The strong CD absorption around 250 nm in patellamides originates from electronic interactions between the heterocyclic rings, particularly the thiazoles, rather than the peptide amide bonds. rsc.org

Metal Ion Coordination Chemistry and Structural Implications (e.g., Copper(II) and Zinc(II) Complexes)

The macrocyclic structure of this compound, with its multiple nitrogen donor atoms from the heterocycles and amide groups, makes it an excellent ligand for metal ions. nih.govrsc.org The coordination chemistry of patellamides has been extensively studied, with a primary focus on copper(II) due to the high concentration of this ion in the ascidians from which these compounds are isolated. nih.govmdpi.com

Key aspects of metal ion coordination include:

Dinuclear Complex Formation: Patellamides are well-suited to bind two metal ions, and studies have shown cooperative binding of two copper(II) ions. nih.govrsc.org The coordination of the first Cu(II) ion can induce a conformational change from a "figure-of-eight" to a "saddle" shape, which preorganizes the macrocycle for binding a second Cu(II) ion. nih.gov

Structural Determination of Complexes: The structures of these metal complexes have been investigated using a combination of techniques, including X-ray crystallography for solid-state structures and a combination of Electron Paramagnetic Resonance (EPR) spectroscopy and molecular modeling (MM-EPR) for solution structures. nih.govnih.govrsc.org

Binding Affinity: Patellamides exhibit a higher affinity for copper(II) compared to other metal ions like zinc(II) and calcium(II). nih.govuni-heidelberg.de Binding constants for this compound with Cu(II) have been determined using circular dichroism. publish.csiro.au

Influence of Structure on Binding: Even small structural differences between patellamide analogues can lead to changes in their metal-binding properties. mdpi.com

The coordination of metal ions has significant structural implications, often locking the flexible macrocycle into a more rigid conformation, which is believed to be important for the biological activity of these compounds. rsc.orgrsc.org

Chemical Synthesis and Analogues for Research Elucidation

Total Synthesis Strategies for Patellamide B and Congeners

The journey toward the total synthesis of this compound and its congeners, such as patellamide C, has been a critical endeavor in confirming their molecular architecture. Initial structural proposals for the patellamides were later corrected through rigorous synthetic efforts. mdpi.comnih.gov The synthesis of patellamides B and C was first reported by Hamada and Shioiri, a landmark achievement that definitively established their correct structures. mdpi.com These early synthetic routes were often lengthy and not easily adaptable for creating a diverse range of analogues. uni-heidelberg.de

All total synthesis approaches for patellamides share several fundamental steps: the coupling of amino acid precursors, the formation of the characteristic thiazole (B1198619) and oxazoline (B21484) heterocycles, a crucial macrocyclization step to form the cyclic peptide backbone, and the strategic use of protecting groups throughout the process. mdpi.com The synthesis of congeners like trunkamide (B1244394) A, a cyclic heptapeptide, and patellamides B and F, which are cyclic octapeptides, has also been a focus of synthetic research, highlighting the diversity within this family of marine natural products. researchgate.net These synthetic campaigns are essential not only for providing access to the natural products themselves but also for laying the groundwork for the creation of novel analogues with potentially enhanced or modified biological activities.

Convergent and Stereoselective Synthetic Methodologies

To improve the efficiency of patellamide synthesis, researchers have developed more advanced convergent and stereoselective strategies. Convergent synthesis involves the preparation of several key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis where the molecule is built step-by-step.

A notable convergent approach for patellamide A, a close relative of this compound, starts from a known thiazole building block. nih.gov This strategy employs contemporary methods for the formation of the oxazoline and thiazoline (B8809763) rings. nih.gov For instance, the condensation of Fmoc-protected amino acids into dipeptides, followed by treatment with bis(triphenyl)oxodiphosphonium trifluoromethanesulfonate, can yield oxazoles and thiazolines with high chemical and stereochemical selectivity. acs.org The resulting heterocyclic amino acids are then condensed in a convergent manner, followed by macrocyclization to yield the final product. acs.org

Stereoselectivity is a critical aspect of these syntheses, as the biological activity of patellamides is highly dependent on their three-dimensional structure. Methodologies have been developed that allow for the synthesis of analogues with varied stereochemistry, enabling detailed studies of how stereoisomerism affects their function. mdpi.com For example, the synthesis of (-)-denticulatins A and B, which are polypropionate natural products, has showcased the power of stereoselective aldol (B89426) reactions to control the stereochemistry of complex molecules. capes.gov.br Similar principles of stereocontrol are applied in the synthesis of patellamide building blocks to ensure the correct spatial arrangement of the final macrocycle.

Development of Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis has emerged as a powerful strategy that combines the flexibility of chemical synthesis with the remarkable selectivity of enzymatic catalysis. This approach has been successfully applied to the synthesis of this compound and its derivatives, leveraging the enzymes from the natural patellamide biosynthetic pathway. researchgate.net

Researchers have demonstrated that enzymes involved in patellamide biosynthesis can process synthetic peptide substrates. nih.gov For instance, the PatG macrocyclase (PatGmac) has been used for the macrocyclization of synthetic peptides containing unnatural amino acids. nih.gov This allows for the introduction of unique chemical functionalities into the patellamide scaffold. nih.gov Furthermore, a combination of solid-phase peptide synthesis (SPPS) and in vitro enzymatic modifications has been employed. researchgate.net In this approach, a linear peptide is synthesized on a solid support, cleaved, and then subjected to a series of enzymatic reactions to introduce heterocycles and perform macrocyclization, ultimately yielding patellamide analogues. researchgate.net

An in vitro biosynthesis system, referred to as the FIT–PatD system, has been developed by integrating a flexible in vitro translation system with the post-translational cyclodehydratase, PatD. u-tokyo.ac.jp This system allows for the one-pot synthesis of azoline-containing peptides, where Cys, Thr, and Ser residues in translated peptides are modified by PatD into their corresponding azoline moieties. u-tokyo.ac.jp These chemoenzymatic methods offer a more efficient and versatile route to a wide range of patellamide analogues that would be difficult to access through purely chemical synthesis. nih.gov

Synthesis of this compound Analogues for Structure-Function Probing

For example, analogues with methylated thiazole and imidazole (B134444) heterocycles and simplified side chains have been prepared. mdpi.com These simplified analogues are more accessible synthetically and have been used to study the catalytic properties of patellamide-copper(II) complexes. mdpi.com Even minor structural changes between analogues have been shown to lead to significant differences in their metal-binding properties. mdpi.com

The introduction of bio-orthogonal or specifically reacting groups into the patellamide scaffold allows for facile derivatization. nih.gov This has been used to attach fluorescent probes to study the biological processes and pharmacokinetic behavior of these molecules. nih.gov The ability to generate libraries of patellamide analogues through both chemical and chemoenzymatic methods provides a powerful platform for probing their biological targets and mechanism of action. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Adaptations for this compound Derivatives

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry and has been adapted for the synthesis of this compound derivatives. bachem.comsennchem.com In SPPS, a peptide is assembled in a stepwise manner while it is attached to an insoluble polymer resin. bachem.comsennchem.com This simplifies the purification process as reagents and by-products can be easily washed away. bachem.comsennchem.com

For the synthesis of complex cyclic peptides like this compound, SPPS is often used to prepare linear peptide precursors. researchgate.net These precursors can then be cyclized either in solution after cleavage from the resin or, in some cases, while still attached to the solid support. The choice of resin and protecting groups is critical for the successful synthesis of patellamide derivatives. bachem.com For example, resins with low loading capacities are often used for the synthesis of long or difficult peptide sequences to minimize aggregation. bachem.com

The combination of SPPS with enzymatic modifications represents a particularly powerful approach. researchgate.net A linear peptide can be synthesized using SPPS, and then enzymes from the patellamide pathway can be used to introduce the necessary heterocycles and perform the final macrocyclization. researchgate.netnih.gov This hybrid approach leverages the efficiency of SPPS for creating the peptide backbone and the selectivity of enzymes for the challenging post-translational modifications. The development of these adapted SPPS methods has significantly expanded the ability to generate diverse libraries of patellamide derivatives for biological evaluation.

Mechanistic Investigations of Biological Activities

Molecular Target Identification and Ligand Binding Studies

The precise molecular targets responsible for the cytotoxic properties of patellamides have been a subject of ongoing investigation. While a single definitive target for general cytotoxicity remains elusive, specific interactions have been identified. For instance, patellamide D has been shown to function as a selective antagonist in multidrug-resistant human leukemia cell lines. rsc.org This effect is attributed to its ability to competitively bind to overexpressed transport proteins, such as P-glycoprotein, thereby reversing the resistance phenotype. rsc.orgnih.gov

The biological activities of patellamides are intrinsically linked to their remarkable ability to bind metal ions, with a particularly high affinity for copper(II). rsc.org The macrocyclic structure of patellamides, featuring four azole/azoline and four amide donor groups, is well-suited to cooperatively bind two Cu(II) ions. rsc.orgnih.gov This binding event is not merely sequestration; it induces a significant conformational change in the peptide. Studies on patellamide B and E have shown a structural shift from a "figure of eight" conformation in the metal-free state to a "square" arrangement upon complexation with copper. mdpi.com

The affinity for copper is influenced by the specific structure of the patellamide analogue, including the side chains and heterocycle substitutions. This variation highlights the tunability of the molecule's coordination chemistry. nih.gov For example, the stability constants for copper(II) complexation differ between patellamide A and patellamide C, underscoring the role of peripheral functional groups in metal binding. nih.gov Theoretical studies have further explored the preferred coordination environment of copper within the patellamide scaffold, finding that the coordination number and geometry are influenced by the presence of exogenous ligands like water or hydroxide (B78521) ions. EXAFS studies have confirmed that in living Prochloron cells, two Cu(II) ions are coordinated to ascidiacyclamide, a closely related patellamide. rsc.org

Table 1: Copper(II) Complex Stability Constants for Patellamide Derivatives

| Patellamide Derivative | Complex Stability Constant (log K) | Reference |

|---|---|---|

| Patellamide A | 4.30 (K = 2.0 x 104) | nih.govmdpi.com |

| Patellamide C | 4.83 (K = 6.8 x 104) | nih.govmdpi.com |

Interactions with Cellular Components and Transport Systems (e.g., ABC transporters)

Patellamides have been shown to interact significantly with cellular transport systems, particularly ATP-binding cassette (ABC) transporters. rsc.orgnih.gov These transporters are membrane proteins that use the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes. ceplas.eu The most studied interaction involves patellamide D and the P-glycoprotein (P-gp, also known as ABCB1), a transporter that is frequently overexpressed in cancer cells and confers multidrug resistance (MDR). rsc.orgnih.gov

Patellamide D can reverse this resistance by competitively binding to P-gp, thereby blocking the transporter's ability to expel anticancer drugs from the cell. rsc.orgnih.gov This interaction suggests that patellamides can fit into the substrate-binding pockets of certain ABC transporters, acting as competitive antagonists. This ability to modulate the function of transport proteins is a key aspect of their biological activity profile and has made them subjects of interest in drug discovery as potential MDR-reversing agents. rsc.orgrsc.org

Modulation of Cellular Signaling Pathways (e.g., cell cycle regulation, apoptosis mechanisms)

The cytotoxic properties of the patellamide family have been documented, though the precise signaling pathways modulated by this compound remain largely uncharacterized. nih.gove-century.us Patellamides A, B, and C have demonstrated cytotoxic effects against the L1210 murine leukemia cell line. researchgate.net However, studies into the specific mechanisms, such as the induction of apoptosis or regulation of the cell cycle, are not extensively detailed for this compound. For instance, while some marine peptides are known to trigger apoptosis through the mitochondrial pathway by affecting proteins like Bcl-2 and activating caspases, the direct involvement of this compound in these processes has not been definitively established. nih.gov

A notable biological activity reported for this compound is its ability to modulate multidrug resistance (MDR) in cancer cells. acs.org Research has shown that this compound, along with Patellamide C, can modulate MDR in the CEM/VBL100 human leukemic cell line. acs.org The mechanism for the related compound, Patellamide D, is thought to involve competitive binding to P-glycoprotein (P-gp), a transport protein often overexpressed in resistant cancer cells. mdpi.comneoplasiaresearch.com This competitive binding is presumed to block the efflux of chemotherapeutic agents, thereby restoring their efficacy. mdpi.com While it is hypothesized that this compound may operate through a similar mechanism, specific studies confirming this interaction and detailing its impact on cellular signaling pathways are limited. The exact mechanism of action for patellamides as anticancer agents remains largely undiscovered. nih.gov

Table 1: Reported Cytotoxic and MDR Modulation Activities of this compound This table is interactive. Users can sort and filter the data.

| Cell Line | Activity | Reported IC₅₀ / Concentration | Source(s) |

|---|---|---|---|

| L1210 (murine leukemia) | Cytotoxicity | 2 to 3.9 µg/mL (for Patellamides A, B, C) | researchgate.net |

| KB cell line | Cytotoxicity | >4000 ng/mL | mdpi.com |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Rational Design and Synthesis of Patellamide B Derivatives for SAR Elucidation

The pursuit of understanding the SAR of patellamides has driven the rational design and synthesis of a multitude of derivatives. nih.govmdpi.com Initial synthetic efforts were pivotal in correcting the initially proposed structures of patellamides, including Patellamide A. nih.gov These early syntheses revealed that the oxazoline (B21484) and thiazole (B1198619) heterocycles are separated by amino acid residues, rather than being directly fused. nih.gov

Modern synthetic strategies focus on creating analogues with specific modifications to probe the functional role of different parts of the molecule. mdpi.com These approaches often involve the construction of the key heterocyclic rings—thiazole and oxazoline—from precursor amino acids like cysteine, serine, and threonine. nih.govcore.ac.uk The synthesis of patellamide derivatives has been achieved using contemporary methods that allow for the formation of these heterocycles under mild conditions. nih.gov For instance, the synthesis of Patellamide A has been accomplished through a route that installs all four heterocyclic units into a linear precursor before macrocyclization, a strategy believed to enhance the efficiency of the final ring-closing step. nih.gov

These synthetic endeavors provide access to a library of compounds where specific amino acids are substituted, stereocenters are altered, or the heterocyclic rings themselves are modified. nih.gov By comparing the biological activity of these synthetic derivatives to the natural patellamides, researchers can deduce the importance of each structural element. acs.org

Table 1: Synthetic Approaches for Patellamide Derivative Generation

| Approach | Description | Key References |

|---|---|---|

| Total Synthesis | Complete chemical synthesis from simple starting materials. Crucial for structural verification and providing access to analogues. | nih.gov |

| Heterocycle Formation | Development of mild and efficient methods for constructing thiazole and oxazoline rings from amino acid precursors. | nih.gov |

| Macrocyclization Strategies | Investigation of different points of ring closure to optimize the synthesis of the 24-membered macrocycle. | nih.gov |

| Solid-Phase Synthesis | Adaptation of synthetic routes to solid-phase techniques to facilitate the rapid generation of a library of derivatives. | |

Influence of Heterocyclic Ring Systems (Thiazole, Oxazoline) on Activity

The specific arrangement and nature of these rings are critical. For instance, the two thiazole rings can engage in π-stacking interactions, which helps to stabilize a "closed" or "figure-of-eight" conformation of the macrocycle. uc.pt This conformation is believed to be important for certain biological activities, such as the reversal of multidrug resistance. uc.pt The oxazoline rings also play a vital role in the folding process of the peptide backbone. uc.pt

Furthermore, the exchange of the natural thiazole and oxazoline rings with other heterocycles, such as imidazoles, has been shown to alter the properties of the resulting derivatives. researchgate.net Synthetic analogues with imidazole (B134444) or methyloxazole rings tend to be more rigid than their natural counterparts. researchgate.net The choice of thiazole and oxazoline in the natural patellamides appears to be optimized for specific functions, potentially related to their metal-coordinating abilities. researchgate.netrsc.org The nitrogen and sulfur/oxygen atoms within these rings create a cavity with eight nitrogen donors that is well-suited for binding metal ions, particularly copper(II). mdpi.comresearchgate.net

Impact of Amino Acid Substitutions and Stereochemistry on Biological Mechanisms

The amino acid residues that link the heterocyclic rings and their specific stereochemistry are major determinants of the conformation and biological activity of patellamides. mdpi.comrsc.org Members of the patellamide family differ primarily in the side chains of these amino acids. nih.gov

A defining characteristic of most natural patellamides is the alternating R,S,R,S stereochemistry of the four amino acid substituents. mdpi.comnih.gov Specifically, the amino acid preceding a thiazole ring is typically a D-amino acid (R configuration), while the one preceding an oxazoline is an L-amino acid (S configuration). rsc.orgnih.gov This specific stereochemical arrangement is crucial for the molecule to adopt its characteristic saddle or figure-of-eight conformation. mdpi.comnih.gov Altering this stereochemistry, for example, by creating an all-S isomer, leads to significant changes in the folding of the peptide. researchgate.net

The nature of the amino acid side chains also modulates activity. For example, the difference in the side chains between Patellamide A and Patellamide C contributes to differences in their copper(II) binding affinities. mdpi.com The side chains are generally oriented in pseudo-axial positions on the exterior of the macrocycle, where they can interact with the biological environment. nih.gov The variety of side chains (e.g., isopropyl from valine, isobutyl from isoleucine, benzyl (B1604629) from phenylalanine) observed in natural patellamides suggests that they may fine-tune the biological function of each specific derivative. nih.gov

| L-Amino Acids before Oxazolines | A conserved feature contributing to the specific three-dimensional structure. | rsc.orgnih.gov |

Conformational Flexibility and Its Role in Molecular Recognition

Patellamides are not static molecules; they possess a degree of conformational flexibility that is crucial for their biological function, including molecular recognition. plos.orgrsc.org These cyclic peptides can exist in different conformational states, with the "saddle" and "figure-of-eight" shapes being the most described. mdpi.comnih.gov The transition between these conformations can be influenced by the solvent environment and is a key aspect of their chemistry. uc.pt

This conformational plasticity is central to the concept of molecular recognition, where a molecule can adapt its shape to bind to a biological target. plos.org The ability of the patellamide macrocycle to fold and unfold is governed by the interplay of the rigid heterocyclic units and the more flexible peptide linkers. uc.pt Unrestrained molecular dynamics simulations have suggested a multi-step mechanism for the transition between open and closed conformations, highlighting the pivotal role of the oxazoline rings in initiating the folding process through the formation of hydrogen bonds. uc.pt

The conformation of the patellamide can also influence its ability to cross cell membranes. For instance, conformations that shield the polar amide protons through intramolecular hydrogen bonds are thought to be more permeable. escholarship.org The inherent flexibility of the macrocycle allows it to adopt different shapes required for various functions, from metal ion chelation to interaction with protein targets. plos.orgfrontiersin.org

Computational Approaches to SAR/SMR: Pharmacophore Modeling and Docking Studies

Computational methods are powerful tools for investigating the structure-activity and structure-mechanism relationships of this compound and its analogues. uc.ptmdpi.com Techniques like Density Functional Theory (DFT) and molecular mechanics (MM) simulations have been extensively used to model the structures and conformational preferences of patellamides and their metal complexes. uc.ptresearchgate.net

These computational studies provide insights that are often difficult to obtain through experimental methods alone. For example, DFT calculations have been used to rationalize why certain substitutions and symmetries lead to specific conformational preferences (folding). uc.pt They have also been employed to study the binding of ligands to the copper(II) centers in patellamide complexes, helping to elucidate their potential catalytic functions. uc.pt

Pharmacophore modeling, a method that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, can be applied to the patellamide series to understand the key requirements for a specific function, such as cytotoxicity or the reversal of multidrug resistance. biorxiv.org Molecular docking, another computational technique, can predict how patellamide derivatives bind to potential protein targets. mdpi.comjyoungpharm.org By docking a library of patellamide analogues into the active site of a target protein, researchers can rank the compounds based on their predicted binding affinity and identify key interactions, guiding the synthesis of more potent and selective molecules. mdpi.combiorxiv.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Patellamide A |

| This compound |

| Patellamide C |

Advanced Analytical and Biophysical Methodologies in Patellamide B Research

High-Resolution Mass Spectrometry for Metabolite Profiling and Structure Confirmation

High-resolution mass spectrometry (HR-MS) stands as a cornerstone technique in the study of patellamide B and related compounds. Its precision and sensitivity are indispensable for both the initial identification from complex biological extracts and the definitive confirmation of molecular structures. Early structural elucidation of patellamides, initially proposed in 1981, was later corrected based on synthetic and spectroscopic data, a process in which mass spectrometry played a key role. rsc.orgpnas.org

In the context of metabolite profiling, techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and electrospray ionization (ESI-MS) are employed to detect and quantify patellamides in biological samples. pnas.orgresearchgate.net For instance, HPLC/ESI-MS has been successfully used to identify patellamides A and C in extracts from Prochloron didemni and its host ascidian, as well as in engineered E. coli expressing the patellamide biosynthetic gene cluster. pnas.org More advanced workflows, like ion-mobility enabled Quadrupole Time-of-Flight (QTOF) DIA (Data Independent Acquisition), are now being used for the comprehensive metabolite identification of complex cyclic peptides, allowing for the discrimination of metabolites from matrix ions. lcms.cz These methods are critical for understanding the metabolic fate of patellamides and identifying potential catabolites in biological systems. lcms.cz

Table 1: Applications of High-Resolution Mass Spectrometry in Patellamide Research

| Analytical Technique | Application | Key Findings | References |

|---|---|---|---|

| FAB-MS | Structure Elucidation | Used in the initial determination of patellamide structures from the tunicate Lissoclinum patella. | mdpi.com |

| HPLC/ESI-MS | Identification & Confirmation | Confirmed the presence of patellamides A and C in biosynthetic pathway expression studies. | pnas.org |

| HR-ESI-MS | Monitoring Metal Coordination | Monitored the coordination of Cu(II) with patellamide derivatives. | researchgate.net |

| IMS-enabled QTOF DIA | Metabolite Profiling | Enabled comprehensive identification of metabolites of complex cyclic peptides by separating them from matrix ions. | lcms.cz |

| Protein Mass Spectrometry | Biosynthetic Enzyme Characterization | Confirmed the mass of proteins involved in the patellamide biosynthetic pathway, such as PatF. | nih.gov |

Biophysical Techniques for Ligand-Protein/Metal Interaction Characterization (e.g., EPR, ITC)

Understanding the interaction of this compound with metal ions, particularly copper(II), is central to elucidating its potential biological function. Biophysical techniques provide quantitative and structural insights into these binding events.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR has been extensively used to characterize the coordination environment of paramagnetic metal ions like Cu(II) when complexed with patellamides. For the dinuclear copper(II) complexes of patellamides, EPR spectroscopy, combined with spectral simulations and molecular modeling, has been a powerful tool for determining their solution structures. rsc.orgresearchgate.netmdpi.com This method can provide precise information on the distance between the two copper centers and their relative orientation, which is crucial for understanding the catalytic potential of these complexes. rsc.org The combination of EPR with force field calculations (the MM-EPR method) has been used to define the saddle-shaped structure of dicopper(II) patellamide complexes in solution. acs.org

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of an interaction, including binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). preprints.orgwikipedia.org While detailed ITC studies specifically on this compound are not extensively documented in isolation, the technique has been applied to study the binding of various ligands to proteins and is a key method for characterizing biomolecular interactions. nih.govharvard.edunih.gov For patellamide-like systems, ITC has been used to show that certain precursor peptide processing enzymes bind to their substrates. diamond.ac.ukdntb.gov.ua The application of ITC to patellamide-metal interactions would yield crucial data on the thermodynamic driving forces behind complex formation. preprints.org

Table 2: Biophysical Techniques for Patellamide Interaction Studies

| Technique | Focus of Study | Information Obtained | References |

|---|---|---|---|

| EPR Spectroscopy | Structure of Cu(II)-patellamide complexes | Coordination environment, Cu(II)···Cu(II) distance, relative orientation of g tensors, solution structure. | rsc.orgresearchgate.netresearchgate.netmdpi.comacs.org |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding | Binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), stoichiometry (n). | preprints.orgwikipedia.orgdiamond.ac.ukdntb.gov.ua |

Spectroscopic Studies for Understanding Binding Events (e.g., UV-Vis, Fluorescence, Raman)

A variety of spectroscopic methods are employed to monitor the binding of metal ions to this compound and to study the resulting complexes.

UV-Visible (UV-Vis) Spectroscopy: Spectrophotometric titrations using UV-Vis spectroscopy are a fundamental method for studying the solution equilibria of patellamides with metal ions like Cu(II). researchgate.netresearchgate.netmdpi.com Changes in the absorption spectrum upon addition of the metal ion allow for the monitoring of complex formation and the determination of binding constants. researchgate.net These studies have been crucial in establishing the general scheme of solution equilibria for patellamides with Cu(II). rsc.org

Fluorescence Spectroscopy: This technique is particularly useful for in vivo studies. By attaching a fluorescent tag to a patellamide analogue, researchers can visualize and track the molecule within cells and assess its interactions. A study using a patellamide derivative with an appended fluorescence tag demonstrated that copper is coordinated to the patellamide inside Prochloron cells. researchgate.netresearchgate.net Another study involving a fluorescently labeled patellamide-like cyclic peptide showed a diffuse staining pattern throughout the cytoplasm and nucleus of HeLa cells, demonstrating the utility of this approach for target identification. nih.gov

Raman Spectroscopy: While less commonly reported for this compound experimentally, theoretical studies have predicted the Raman spectra for related dicopper-patellamide complexes. researchgate.net Density functional theory (DFT) calculations have been used to predict the IR and Raman spectra of a dicopper patellamide core with bound dioxygen, showing a significant isotope effect that could aid in the characterization of such reactive species. researchgate.net Raman spectroscopy's low interference from water makes it a powerful tool for studying lipids and other biomolecules in aqueous environments, suggesting its potential for future experimental studies on patellamide interactions. spectroscopyonline.com

Cellular and Subcellular Localization Studies Using Tagged Analogues

To understand the biological role of this compound, it is essential to know where it localizes within cells. The development of tagged analogues has been instrumental in addressing this question. The synthesis of patellamide-like cyclic peptides containing chemically reactive unnatural amino acids allows for their derivatization with fluorescent labels. nih.gov

A key study utilized a patellamide derivative with an attached fluorescence tag to investigate its behavior in vivo. This work provided evidence that the tagged patellamide analogue binds Cu(II) within living Prochloron cells, supporting the hypothesis that the metal-binding properties of patellamides are relevant to their natural function. rsc.orguni-heidelberg.deresearchgate.net In another application, a fluorescently tagged patellamide-like macrocycle was incubated with permeabilized HeLa cells. Fluorescence microscopy revealed a diffuse staining pattern throughout the cytoplasm and the nucleus. nih.gov This demonstrates that such analogues can penetrate cellular compartments and that this technique is a viable strategy for identifying potential intracellular targets and understanding the distribution of these molecules. nih.gov

Ecological and Evolutionary Significance of Patellamide B

Role in Ascidian-Prochloron Symbiosis

Patellamide B is produced by the cyanobacterial symbiont, Prochloron didemni, which resides within the tunic of its ascidian host, Lissoclinum patella. uni-heidelberg.deresearchgate.net This obligate symbiosis is a cornerstone of the ecology of certain tropical reef ecosystems. frontiersin.orgnih.gov The cyanobacterium, an oxyphototroph containing both chlorophyll (B73375) a and b, provides its host with a significant portion of its required carbon—up to 100% in some cases—through photosynthesis. frontiersin.orgnih.govpnas.org In return, the ascidian offers a protected habitat with controlled environmental conditions and is thought to supply the symbiont with nitrogenous waste products for recycling. nih.govrsc.orgresearchgate.net

The production of patellamides, including this compound, is a notable feature of this relationship, with these compounds accumulating in large quantities, sometimes constituting several percent of the ascidian's dry mass. rsc.org The genes responsible for patellamide biosynthesis are among the most highly transcribed cyanobacterial genes within the host, indicating their crucial role in the symbiosis. nih.govnih.gov While initially classified as secondary metabolites, which are typically not essential for immediate survival, their high and constant production suggests a fundamental function. rsc.orgnih.gov

A key hypothesis regarding their function revolves around the highly dynamic microenvironment within the ascidian. frontiersin.orgnih.gov Light-dark cycles cause rapid and extreme shifts in pH (from ~6 to ~10) and oxygen levels (from anoxia to hyperoxia) inside the host's cloacal cavities where Prochloron resides. frontiersin.orgnih.govnih.gov Patellamides are known to form complexes with metal ions, particularly copper(II), and the catalytic activities of these complexes are pH-dependent. rsc.orgnih.gov Research suggests that dicopper(II)-patellamide complexes are exceptionally efficient mimics of carbonic anhydrase. uni-heidelberg.deresearchgate.netuni-heidelberg.de This has led to the proposal that a primary function of patellamides is to act as a carbonate transport system, capturing carbonate from the host's tissues and delivering it to the symbiotic Prochloron cells to support photosynthesis, a function that would be modulated by the daily pH fluctuations. rsc.orgresearchgate.netuni-heidelberg.de

| Feature of Symbiosis | Role of Prochloron didemni | Role of Lissoclinum patella (Host) | Role of Patellamides |

| Nutrient Exchange | Provides up to 100% of host's carbon via photosynthesis. nih.govpnas.org Participates in nitrogen recycling. nih.govrsc.org | Provides a protected habitat. rsc.org Supplies nitrogenous waste. rsc.orgresearchgate.net | May transport carbonate to Prochloron for photosynthesis. rsc.orguni-heidelberg.de |

| Metabolite Production | Synthesizes patellamides in large quantities. uni-heidelberg.dersc.org | - | Found throughout the tunic and in the cyanobacteria. pnas.orgacs.org |

| Genetic Activity | pat genes for biosynthesis are highly transcribed. nih.govnih.gov | - | Production is a significant metabolic investment for the symbiont. nih.gov |

Potential Functions in Chemical Defense or Communication within Marine Ecosystems

The potential role of patellamides as chemical defense agents has been a subject of investigation. nih.govresearchgate.net Many marine cyclic peptides serve a defensive function for their hosts. nih.govresearchgate.net Indeed, patellamides were initially explored due to their cytotoxic properties against various cancer cell lines in laboratory settings. rsc.orgnih.govmdpi.com This cytotoxicity led to the initial hypothesis that they could act as a feeding deterrent against predators. pnas.org

However, ecological studies have not provided strong support for this defensive role. rsc.org Toxicological assays using the metal-free form of the peptides showed no significant toxicity or changes in palatability towards potential marine predators and microorganisms. rsc.orgnih.govresearchgate.net This contrasts with other compounds found in L. patella, such as the patellazoles, which are produced by a different bacterial symbiont and are believed to be potent chemical defenses. nih.gov

The possibility remains that the metal-complexed forms of patellamides, particularly copper(II) complexes, possess different toxicological profiles than the metal-free peptides. nih.govresearchgate.net At high concentrations, copper-patellamide complexes have been observed to be toxic to algae, whereas at lower, more physiologically relevant concentrations, they did not show adverse effects. uni-heidelberg.deuni-heidelberg.de It has been proposed that the ecological roles of these symbiont-derived compounds could include chemical defense, metal ion sequestration, and catalysis or transport of substrates. mdpi.comresearchgate.net Therefore, while a direct defensive function against predation seems unlikely for the patellamides themselves, their interaction with metals like copper could play a role in mediating interactions within the local marine ecosystem or controlling the microbial environment. rsc.orgmdpi.com

Hypothesis on Metal Detoxification or Homeostasis Mediation

A compelling hypothesis for the function of this compound and its congeners is their involvement in metal ion management, specifically copper. pnas.org Ascidians are known to accumulate copper to concentrations up to 10,000 times higher than in the surrounding seawater. nih.gov Patellamides are structurally well-suited for binding metal ions, featuring a rigid cyclic structure with multiple nitrogen donor atoms. rsc.orguni-heidelberg.de

Research has demonstrated that patellamides have a high affinity for copper(II), capable of cooperatively binding two Cu(II) ions to form stable, dinuclear complexes. rsc.orgnih.gov Several lines of evidence support the in vivo relevance of this interaction:

A fluorescence-tagged patellamide analogue was shown to bind Cu(II) within the living organism. rsc.org

X-ray Absorption Spectroscopy (XAS) studies on biological samples from L. patella indicate that the majority of copper within the organism is in the form of copper(II) coordinated to ascidiacyclamide, a patellamide family member. rsc.org

Injecting copper(II) into living L. patella specimens led to a significant increase in the concentration of various patellamides, suggesting their production is upregulated in response to copper. uni-heidelberg.deuni-heidelberg.de

These findings strongly suggest that patellamides play a crucial role in copper homeostasis or detoxification. pnas.orgmdpi.com They may sequester excess copper, mitigating its potential toxicity to both the host and the symbiont. pnas.org Alternatively, they could function as transport molecules, ensuring the proper distribution of this essential, yet potentially toxic, metal for various physiological processes. mdpi.comfrontiersin.org

| Evidence for Metal Interaction | Finding | Implication |

| Binding Affinity | High affinity and cooperative binding of two Cu(II) ions. rsc.orgnih.gov | Structurally suited for copper complexation. |

| In Vivo Studies | Fluorescence-tagged analogues bind Cu(II) in vivo. researchgate.netrsc.org | Interaction occurs within the biological system. |

| Spectroscopy | EXAFS studies confirm Cu(II) is coordinated to patellamides in Prochloron cells. rsc.org | Patellamide-copper complexes exist naturally. |

| Induction Experiments | Copper injection increases patellamide production. uni-heidelberg.deuni-heidelberg.de | Biosynthesis is linked to copper concentration. |

Evolutionary Trajectories of Cyanobactin Biosynthetic Pathways

This compound is a cyanobactin, a class of natural products that are ribosomally synthesized and post-translationally modified peptides (RiPPs). mdpi.com The discovery of the patellamide biosynthetic gene cluster, designated pat, in the genome of the symbiont Prochloron didemni was a landmark achievement, confirming the cyanobacterium as the producer and revealing the genetic basis of synthesis. pnas.orgmdpi.comnih.gov

The pat gene cluster (~10.5 kb) encodes all the enzymatic machinery required for production. mdpi.comnih.gov This includes:

A precursor peptide gene (patE): This single gene remarkably encodes the amino acid sequences for both Patellamide A and Patellamide C. pnas.orgmdpi.com

Modifying enzymes: These include a heterocyclase (patD) for forming oxazoline (B21484) and thiazole (B1198619) rings from serine/threonine and cysteine residues, an oxidase (part of patG) for converting thiazolines to thiazoles, and proteases (patA and patG) that cleave the precursor peptide and catalyze the final macrocyclization step. rsc.orgmdpi.comnih.gov

The evolution of cyanobactin pathways is characterized by "substrate evolution," where the enzymatic machinery remains highly conserved while the precursor peptide gene (patE) is hypervariable. nih.govacs.org This allows for the rapid diversification and generation of a wide array of different peptide products from a stable enzymatic toolkit. pnas.org This evolutionary strategy, combining conserved enzymes with mutable substrates, makes the cyanobactin pathway an ideal system for generating chemical diversity. nih.govacs.org

The presence of the pat gene cluster in some Prochloron strains but not others, even closely related ones, suggests that the pathway may have been acquired through horizontal gene transfer. pnas.orgmdpi.comnih.gov The evolutionary history of these pathways appears to be complex, involving gene transfer events followed by rapid diversification of the precursor genes to produce new molecules. acs.org This modular and adaptable biosynthetic system highlights a powerful evolutionary mechanism for chemical innovation in microbial symbionts. pnas.org

| Component of pat Gene Cluster | Encoded Protein/Peptide | Function in Biosynthesis |

| patE | Precursor Peptide | Contains the core amino acid sequences for patellamides. pnas.orgmdpi.com |

| patD | Heterocyclase | Catalyzes the formation of thiazoline (B8809763) and oxazoline rings. nih.govacs.org |

| patG | Protease/Oxidase/Macrocyclase | Oxidizes thiazolines to thiazoles; cleaves the precursor peptide and performs macrocyclization. rsc.orgmdpi.comnih.gov |

| patA | Protease | N-terminal protease involved in precursor peptide processing. mdpi.comnih.gov |

| patB, patC, patF | Proteins of Unknown Function | Conserved in cyanobactin clusters, but their specific roles are not yet fully understood. rsc.orgmdpi.comnih.gov |

Future Research Directions and Translational Perspectives

Biosynthetic Engineering for Enhanced Production and Diversification of Patellamide B Analogues

The natural production of patellamides is often low, hindering extensive research and development. nih.gov Biosynthetic engineering offers a powerful solution to this supply problem and a route to novel analogues with potentially superior properties. The discovery and functional expression of the patellamide (pat) biosynthetic gene cluster from the cyanobacterial symbiont Prochloron in hosts like Escherichia coli have been foundational to this effort. rsc.orgscispace.compnas.org

Research in this area focuses on understanding and manipulating the multi-enzyme assembly line responsible for patellamide synthesis. st-andrews.ac.uk This pathway involves a precursor peptide (PatE) that undergoes a series of post-translational modifications, including heterocyclization, proteolysis, oxidation, and macrocyclization, catalyzed by a suite of "Pat" enzymes. pnas.orgst-andrews.ac.uk

Key strategies and findings in the biosynthetic engineering of patellamides include: